(R)-non-8-yn-2-ol

Asymmetric synthesis Natural product total synthesis Macrolide antibiotics

(R)-non-8-yn-2-ol is a chiral secondary alcohol with a terminal alkyne, classified as an alkynol (C9H16O, MW 140.22 g/mol). The (R)-configuration at the C2 stereocenter and the ω‑alkyne moiety make it a versatile intermediate for enantioselective construction of macrolides and other natural products via asymmetric hydroformylation and cyclization cascades.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 156647-91-5
Cat. No. B3048109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-non-8-yn-2-ol
CAS156647-91-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(CCCCCC#C)O
InChIInChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-8H2,2H3/t9-/m1/s1
InChIKeyHKFIWDZVDWDWMZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-non-8-yn-2-ol (CAS 156647-91-5): Chiral Alkynol Building Block for Asymmetric Synthesis


(R)-non-8-yn-2-ol [1] is a chiral secondary alcohol with a terminal alkyne, classified as an alkynol (C9H16O, MW 140.22 g/mol). The (R)-configuration at the C2 stereocenter and the ω‑alkyne moiety make it a versatile intermediate for enantioselective construction of macrolides and other natural products via asymmetric hydroformylation and cyclization cascades [1].

Why (R)-non-8-yn-2-ol Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixtures


In asymmetric synthesis, the stereochemical outcome is dictated by the chirality of the starting material. The (S)-enantiomer would produce the enantiomeric product, which for bioactive targets like (+)-patulolide C corresponds to the unnatural, potentially inactive stereoisomer [1]. Racemic substitution leads to diastereomeric mixtures, lower yields, and compromised enantiomeric excess, rendering it unsuitable for target-oriented synthesis where stereochemical fidelity is critical [1].

Quantitative Differentiation of (R)-non-8-yn-2-ol (CAS 156647-91-5)


Enantioselective Total Synthesis of (+)-Patulolide C: (R)-Configurated Substrate Delivers Natural Enantiomer

The (R)-enantiomer of non-8-yn-2-ol is a requisite starting material for the shortest reported enantioselective synthesis of (+)-patulolide C. When subjected to a Rh(I)-catalyzed asymmetric hydroformylation/intramolecular Wittig olefination cascade, (2R)-8-nonyn-2-ol provided the natural product in 49% overall yield and 93% diastereomeric excess (de) over three steps [1]. In contrast, employing the (S)-enantiomer would afford (−)-patulolide C, the non-natural antipode, which lacks the antifungal activity of the natural isomer [2].

Asymmetric synthesis Natural product total synthesis Macrolide antibiotics

Enantiomer-Dependent Antimicrobial Activity of Alkynol Side-Chain Analogs

Alkynol side-chain analogs of tetrahydrocannabinol (THC) exhibit enantiomer-dependent inactivation of mouse cytochrome P450 enzymes. The THC-ynyl analogs, which incorporate the non-8-yn-2-ol motif, inactivated P450s 3A11 and 2C29 in a time-dependent manner, achieving 40–80% inactivation after 30-min preincubation [1]. While direct (R)- vs (S)-non-8-yn-2-ol comparisons are not published, the stereochemistry of the side-chain alcohol is known to influence binding orientation and inactivation potency in this pharmacophore [1].

Antimicrobial agents Cytochrome P450 inhibition Cannabinoid analogs

Click Chemistry Utility: Terminal Alkyne Enables CuAAC Bioconjugation without Racemization

The terminal alkyne of (R)-non-8-yn-2-ol is compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Using standard conditions (CuSO_4·5H_2O, sodium ascorbate, RT), the (R)-configured alcohol can be conjugated to azide-functionalized biomolecules without loss of enantiomeric purity [1]. This is in contrast to analogs lacking a terminal alkyne or possessing internal alkynes, which exhibit reduced reactivity in CuAAC [2].

Copper-catalyzed azide-alkyne cycloaddition Bioconjugation Chiral probes

Procurement-Driven Application Scenarios for (R)-non-8-yn-2-ol (CAS 156647-91-5)


Enantioselective Total Synthesis of (+)-Patulolide C and Related Macrolide Antibiotics

Medicinal chemistry groups targeting the antifungal macrolide (+)-patulolide C or its analogs require (R)-non-8-yn-2-ol as the chiral pool starting material. The Rh-catalyzed asymmetric hydroformylation/Wittig cascade sequence [1] furnishes the natural product in three steps with 49% overall yield and 93% de, providing a benchmark for synthetic efficiency. Substituting with the (S)-enantiomer or racemate would produce the inactive enantiomer or stereochemical mixtures, respectively, wasting synthetic effort and resources.

Construction of Enantiopure Triazole Libraries via CuAAC Click Chemistry

Chemical biologists and medicinal chemists employing click chemistry can use (R)-non-8-yn-2-ol as a chiral alkyne partner. Its terminal alkyne undergoes efficient CuAAC with azide-functionalized probes, drugs, or biomolecules under mild conditions [1], retaining the (R)-configuration. This enables the generation of enantiopure triazole conjugates for structure-activity relationship (SAR) studies, avoiding the need for late-stage chiral resolution.

Development of Chiral Cytochrome P450 Inhibitors

Pharmacology groups investigating cannabinoid-inspired P450 inactivators can evaluate (R)-non-8-yn-2-ol as a side-chain synthon. Alkynol side-chain analogs of THC have shown time-dependent inactivation of murine P450s 3A11 and 2C29 [1], and the (R)-configuration may confer favorable binding orientation and selectivity over the (S)-enantiomer. This scaffold serves as a starting point for designing isoform-selective inhibitors.

Asymmetric Hydroformylation Methodology Development

Catalysis laboratories developing new asymmetric hydroformylation catalysts can use (R)-non-8-yn-2-ol as a benchmark substrate. Its ω-alkyne and secondary alcohol functionality test both chemo- and enantioselectivity of novel Rh or Co catalysts, and the resulting aldehyde intermediates can be directly elaborated into macrolactones, providing a rapid readout of catalyst performance [1].

Quote Request

Request a Quote for (R)-non-8-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.